

# 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

**Cat. No.:** B112229

[Get Quote](#)

## An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound **3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde**. It delves into its core chemical structure, synthesis, characterization, and its pivotal role as a versatile intermediate in the fields of medicinal chemistry and materials science.

## Introduction: A Privileged Scaffold in Modern Chemistry

**3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde** is a heterocyclic organic compound featuring a central pyrazole ring. This five-membered aromatic ring, containing two adjacent nitrogen atoms, is substituted at the C3 position with a 4-methoxyphenyl group and at the C4 position with a formyl (carbaldehyde) group. The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved pharmaceuticals.<sup>[1][2]</sup> The presence of the reactive carbaldehyde group makes this molecule an exceptionally valuable and versatile building block for the synthesis of more complex molecular architectures.<sup>[3]</sup>

## Physicochemical Properties and Structural Data

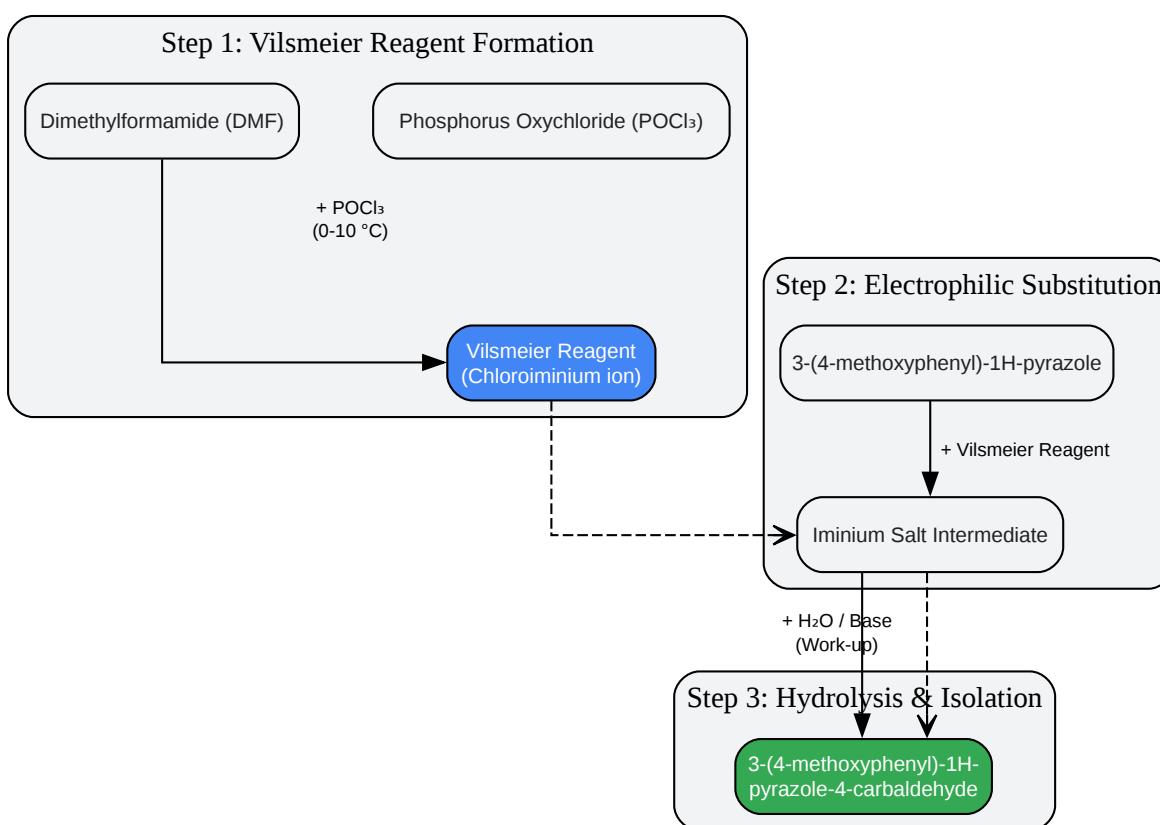
The unique arrangement of the pyrazole, the electron-donating methoxyphenyl group, and the electron-withdrawing aldehyde function dictates the compound's chemical reactivity and physical properties.

| Property          | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> |           |
| Molecular Weight  | 202.21 g/mol                                                  |           |
| Appearance        | Solid (typically a white to yellow powder)                    | [3]       |
| IUPAC Name        | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde                |           |
| SMILES String     | COc1ccc(cc1)-c2n[nH]cc2C=O                                    |           |
| InChI Key         | QSGGFCPKXTULQQ-UHFFFAOYSA-N                                   |           |
| Melting Point     | 146-148 °C (for the related 3-phenyl analog)                  | [3]       |

## Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

## Causality of the Experimental Choice


The Vilsmeier-Haack reaction is the method of choice for several reasons:

- **High Regioselectivity:** The reaction reliably formylates the C4 position of the 1H-pyrazole ring, which is the most nucleophilic site.
- **Versatility:** It is tolerant of a wide range of functional groups on the pyrazole precursors.

- Accessible Reagents: The Vilsmeier reagent is readily prepared *in situ* from common laboratory chemicals, dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).<sup>[5][6]</sup>

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the final carbaldehyde product.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

## Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for Vilsmeier-Haack formylation of pyrazoles.[1][5]

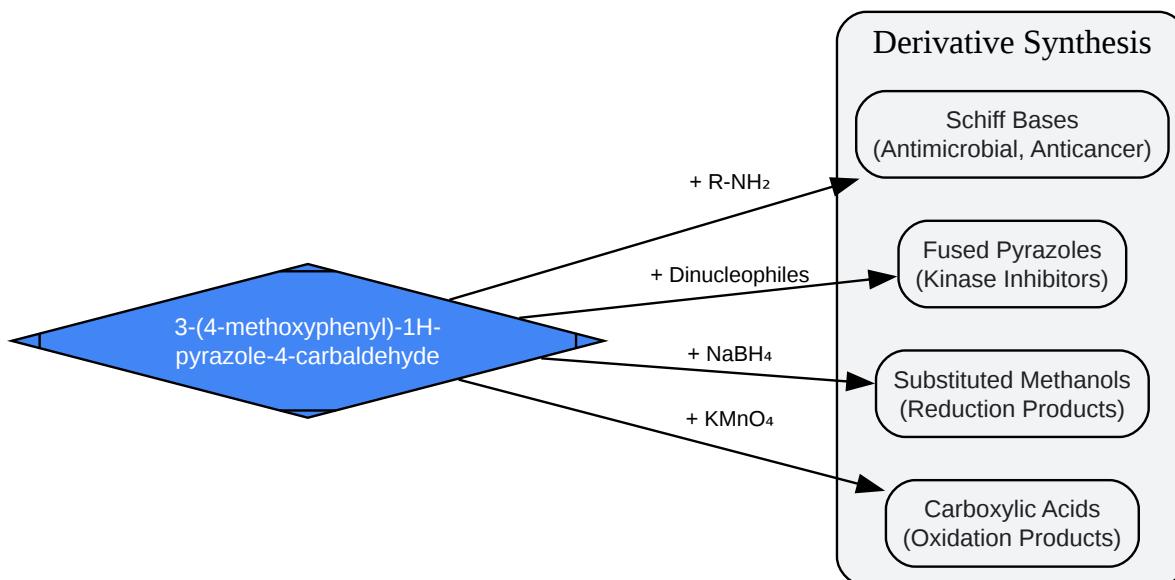
- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dry dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>, 2-4 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature until a viscous, white Vilsmeier reagent forms.
- **Reactant Addition:** Dissolve the starting material, 3-(4-methoxyphenyl)-1H-pyrazole (1 equivalent), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
- **Reaction:** After the addition is complete, raise the temperature of the reaction mixture to 70-90 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Hydrolysis:** Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice containing a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.
- **Isolation:** The solid product typically precipitates upon neutralization. Collect the precipitate by vacuum filtration.
- **Purification:** Wash the crude solid with cold water and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Spectroscopic Characterization

The structure of **3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde** is unambiguously confirmed through a combination of spectroscopic techniques. The data presented below are

typical values based on analyses of structurally similar compounds.[\[5\]](#)[\[7\]](#)

| Technique                 | Characteristic Signals and Interpretation                                                                                                                                                                                                                                                                                                                                                                                                                                                                              |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR        | $\delta$ 9.8-10.0 ppm (s, 1H): Sharp singlet characteristic of the aldehyde proton (-CHO). $\delta$ 8.0-8.5 ppm (s, 1H): Singlet for the C5 proton of the pyrazole ring. $\delta$ 7.5-7.8 ppm (d, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring ortho to the pyrazole. $\delta$ 6.9-7.1 ppm (d, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring meta to the pyrazole. $\delta$ 3.8-3.9 ppm (s, 3H): Sharp singlet corresponding to the methoxy (-OCH <sub>3</sub> ) protons. |
| <sup>13</sup> C NMR       | $\delta$ 183-190 ppm: Carbonyl carbon of the aldehyde group. $\delta$ ~160 ppm: C4 of the phenyl ring (attached to -OCH <sub>3</sub> ). $\delta$ ~150-155 ppm: C3 of the pyrazole ring. $\delta$ ~110-140 ppm: Remaining aromatic and pyrazole carbons. $\delta$ ~55 ppm: Methoxy group carbon.                                                                                                                                                                                                                        |
| FT-IR (cm <sup>-1</sup> ) | ~1660-1680 cm <sup>-1</sup> : Strong C=O stretching vibration of the aromatic aldehyde.~2800-2900 cm <sup>-1</sup> : C-H stretching of the aldehyde.~1500-1600 cm <sup>-1</sup> : C=C and C=N stretching vibrations of the aromatic and pyrazole rings.                                                                                                                                                                                                                                                                |
| HRMS (ESI-TOF)            | [M+H] <sup>+</sup> : Calculated for C <sub>11</sub> H <sub>11</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> , observed value should match closely.                                                                                                                                                                                                                                                                                                                                                                  |


## Applications in Drug Discovery and Materials Science

The true value of **3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde** lies in its utility as a versatile chemical intermediate.

## Scaffold for Medicinal Chemistry

The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening. This is a cornerstone of modern drug discovery.

- **Synthesis of Schiff Bases (Aldimines):** The aldehyde readily condenses with various primary amines to form Schiff bases, which are themselves a class of biologically active compounds. [8]
- **Precursor to Fused Heterocycles:** The formyl group can participate in cyclization reactions to build more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are scaffolds for potent kinase inhibitors and other therapeutic agents.[5]
- **Wittig and Related Reactions:** The aldehyde can be converted into alkenes, providing another route for molecular elaboration.



[Click to download full resolution via product page](#)

Caption: Role as a central scaffold in generating diverse chemical derivatives.

## Intermediate in Materials Science

Beyond pharmaceuticals, pyrazole-4-carbaldehyde derivatives have been identified as valuable precursors in materials science. Their conjugated electronic systems and potential for functionalization make them suitable for creating novel organic materials. Reported applications for related compounds include the synthesis of fluorescent sensors, materials for solar cells, and organic light-emitting diodes (OLEDs).<sup>[5]</sup>

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde**.

- Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).
- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statement: H302: Harmful if swallowed
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde** is a high-value chemical entity whose importance is derived from its strategic combination of a biologically relevant pyrazole core and a synthetically versatile aldehyde handle. Its straightforward synthesis via the Vilsmeier-Haack reaction and its demonstrated utility as a precursor to a vast array of more complex molecules solidify its role as a critical building block for innovation in pharmaceutical discovery, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.

## References

- Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science.
- Juskenaite, M., Vaskelis, A., Tumkevicius, S., Bieliauskas, A., & Kleiziene, N. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [\[Link\]](#)
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Juskenaite, M., Vaskelis, A., Tumkevicius, S., Bieliauskas, A., & Kleiziene, N. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Teimuri-mofrad, R., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University -ORCA.
- Shetty, S. N., et al. (n.d.).
- Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [\[Link\]](#)
- SpectraBase. (n.d.). 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 2. [BiblioMed.org](https://www.ncbi.nlm.nih.gov/biomed/) - Fulltext article Viewer [[mail.bibliomed.org](mailto:mail.bibliomed.org)]
- 3. [nbinno.com](https://www.ncbi.nlm.nih.gov) [[nbinno.com](https://www.ncbi.nlm.nih.gov)]

- 4. ijacskros.com [ijacskros.com]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112229#3-4-methoxyphenyl-1h-pyrazole-4-carbaldehyde-chemical-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)